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Compound of Interest

Compound Name: 2-Phenylpropanamide

Cat. No.: B1200545 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the physicochemical and spectroscopic properties of small organic molecules is paramount.

This guide provides a comparative analysis of the characterization data for 2-
phenylpropanamide and its structural isomers, 2-phenylacetamide and 3-phenylpropanamide.

The data presented is crucial for identification, purity assessment, and methodological

development.

Physicochemical Properties
A summary of the key physical properties of 2-phenylpropanamide and its comparators is

presented below. These properties are fundamental in determining the appropriate handling,

storage, and application of these compounds.
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Property
2-
Phenylpropanamid
e

2-Phenylacetamide
3-
Phenylpropanamid
e

Molecular Formula C₉H₁₁NO C₈H₉NO C₉H₁₁NO

Molecular Weight 149.19 g/mol 135.16 g/mol 149.19 g/mol

Melting Point 99-101 °C 156-159 °C 105-108 °C

Boiling Point Not available
280-290 °C

(decomposes)
339.9 °C (predicted)

Solubility

Soluble in ethanol,

acetone, and

chloroform. Slightly

soluble in water.

Soluble in hot water,

ethanol, and acetone.

Slightly soluble in cold

water, ether, and

benzene.

Soluble in ethanol and

acetone. Limited

solubility in water.

Spectroscopic Data
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following

sections summarize the available Nuclear Magnetic Resonance (NMR) and Fourier-Transform

Infrared (FT-IR) spectroscopy data for the three compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment of hydrogen

atoms within a molecule.

Compound Chemical Shift (δ) ppm

2-Phenylpropanamide
7.20-7.35 (m, 5H, Ar-H), 3.58 (q, 1H, CH), 1.48

(d, 3H, CH₃)

2-Phenylacetamide
7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, CH₂), 5.5-

6.5 (br s, 2H, NH₂)

3-Phenylpropanamide
7.15-7.30 (m, 5H, Ar-H), 2.95 (t, 2H, CH₂), 2.40

(t, 2H, CH₂), 5.5-6.5 (br s, 2H, NH₂)
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the different carbon environments in a

molecule.

Compound Chemical Shift (δ) ppm

2-Phenylpropanamide Not available

2-Phenylacetamide
175.0 (C=O), 135.5 (Ar-C), 129.5 (Ar-CH), 128.9

(Ar-CH), 127.2 (Ar-CH), 43.7 (CH₂)

3-Phenylpropanamide
174.8 (C=O), 141.5 (Ar-C), 128.4 (Ar-CH), 128.3

(Ar-CH), 126.1 (Ar-CH), 38.2 (CH₂), 31.5 (CH₂)

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Compound Key Absorption Peaks (cm⁻¹)

2-Phenylpropanamide Not available

2-Phenylacetamide

3370 (N-H stretch), 3180 (N-H stretch), 1640

(C=O stretch, Amide I), 1495, 1455 (C=C

aromatic stretch)

3-Phenylpropanamide

3350 (N-H stretch), 3180 (N-H stretch), 1645

(C=O stretch, Amide I), 1495, 1450 (C=C

aromatic stretch)

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following

are standard protocols for the characterization techniques cited in this guide.

Melting Point Determination (Capillary Method)
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A small, finely powdered sample of the compound is packed into a capillary tube, which is then

placed in a melting point apparatus. The temperature is gradually increased, and the range

from the temperature at which the first drop of liquid appears to the temperature at which the

entire sample becomes a clear liquid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and

placed in an NMR tube. For ¹H NMR, the sample concentration is typically 5-10 mg/mL, while

for ¹³C NMR, a higher concentration of 20-50 mg/mL is often used. The spectra are acquired on

an NMR spectrometer, and the chemical shifts are reported in parts per million (ppm) relative to

a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium

bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. The pellet is then placed in

the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of

wavenumbers (typically 4000-400 cm⁻¹).

Visualizing the Characterization Workflow
The logical flow of characterizing a novel chemical compound can be visualized to better

understand the process.

A generalized workflow for the synthesis, purification, and characterization of a chemical
compound.

This guide provides a foundational comparison of 2-phenylpropanamide with its structural

isomers. The presented data and protocols are intended to assist researchers in their

experimental design and data interpretation. Further investigation is required to obtain a

complete characterization profile for 2-phenylpropanamide.

To cite this document: BenchChem. [Comparative Analysis of 2-Phenylpropanamide and
Structural Isomers: A Guide to Characterization Data]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1200545#cross-validation-of-2-
phenylpropanamide-characterization-data]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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